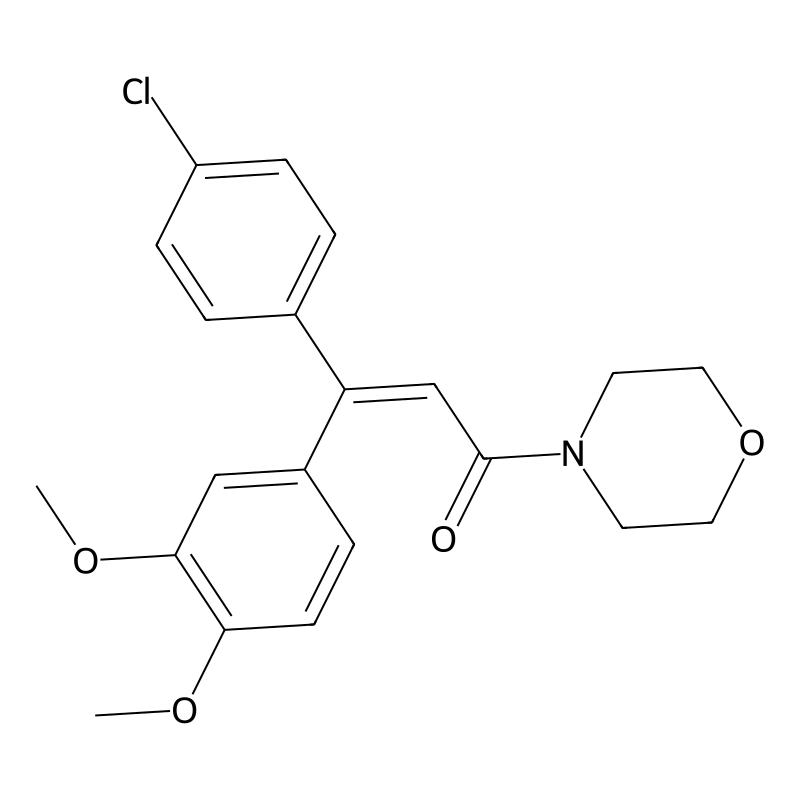

Dimethomorph

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500

Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)

Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

Canonical SMILES

Isomeric SMILES

what is the mode of action of dimethomorph fungicide

Mode of Action & Biological Activity

| Aspect | Description |

|---|---|

| Primary MoA | Inhibits cell wall formation in oomycete fungi [1] [2]. |

| Secondary MoA | Inhibits androgen receptor (AR) activity (IC₂₀ = 0.263 µM in MDA-kb2 cells) [3] [4]. |

| FRAC Code | 40 [5]. |

| Activity | Systemic with protective, curative, and anti-sporulant properties [5] [1] [2]. |

| Key Fungal Processes Affected | Inhibits mycelial growth, sporangia production, and causes zoospore lysis [1]. Only the Z-isomer is intrinsically active [5] [3]. |

The following diagram illustrates the primary fungicidal action of dimethomorph and its secondary hormonal activity:

Quantitative Efficacy Data & Experimental Protocols

The biological activity of this compound is quantified through specific laboratory assays.

In Vitro Antifungal Efficacy

| Pathogen | EC₅₀ (µg/mL) | Experimental Context |

|---|---|---|

| Phytophthora capsici | < 0.1 [3] | In vitro assay. |

| P. citrophthora | 0.14 [3] | In vitro assay. |

| P. parasitica | 0.38 [3] | In vitro assay. |

| Pseudoperonospora cubensis (Mycelial growth) | 2 mg/L [1] | In vitro assay on cucumber leaf disks. |

| Pseudoperonospora cubensis (Zoospore lysis) | 5 mg/L [1] | In vitro assay. |

In Vivo Plant Protection Protocol

The methodology below, adapted from a study on downy mildew in cucumbers, demonstrates how to evaluate this compound's protective and curative activity in whole plants [1].

- 1. Test Organism: Cucumber plants infected with Pseudoperonospora cubensis.

- 2. Application:

- Protective Activity: Apply this compound (e.g., 300 mg/L) to plants at different intervals (e.g., 1, 3, 5, 7 days) before inoculation with the pathogen.

- Curative Activity: Apply dimermorph (e.g., 300 mg/L) to plants at different intervals (e.g., 1, 3 days) after inoculation.

- 3. Efficacy Assessment: Monitor disease development and calculate control efficacy百分比. The study found 100% protective efficacy when applied 1-7 days before inoculation, and 67.1% curative efficacy when applied 1 day after inoculation [1].

- 4. Translocation Study: To confirm systemic movement, apply fungicide to plant parts (e.g., roots or one leaf) and detect its presence and protective effect in distant, untreated tissues via bioassay [1].

Ecotoxicological & Mammalian Toxicity Data

While this compound has low mammalian acute oral toxicity, research reveals specific chronic and ecological effects.

Chronic Toxicity in Mammals

| Study Model | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) |

|---|---|---|

| Rat (Female) | 11.9 mg/kg/day [6] | 57.7 mg/kg/day (based on decreased body weight and liver effects) [6]. |

| Rat (Male) | 36.2 mg/kg/day [6] | 99.9 mg/kg/day (based on decreased body weight and arteritis) [6]. |

| Dog | 450 ppm [6] | 1350 ppm (based on decreased prostate weight in males) [6]. |

Neurotoxicity Protocol in Zebrafish

This methodology assesses the sublethal neurological effects of this compound on aquatic organisms [7].

- 1. Test System: Adult zebrafish (Danio rerio).

- 2. Exposure: Chronic exposure (approximately 2 weeks) to sublethal concentrations of this compound.

- 3. Behavioral Assays:

- Locomotion, Aggression, Social Interaction: Use video tracking in various tank setups to quantify movement and social behaviors.

- Predator Avoidance: Measure response to a simulated predator threat.

- Color Preference: Test changes in visual preference.

- Learning & Memory: Use a passive avoidance test, where fish learn to avoid a compartment associated with a mild shock.

- 4. Biochemical Analysis: After behavioral tests, euthanize fish, dissect brain tissues, and measure the expression levels of key neurotransmitters (e.g., serotonin, dopamine, norepinephrine, acetylcholine) using ELISA kits [7].

- 5. Key Findings: The study linked this compound exposure to decreased locomotion, memory loss, and altered color preference, correlated with significant increases in brain serotonin, epinephrine, norepinephrine, and dopamine levels [7].

References

- 1. Biological Mode of Action of this compound on ... [sciencedirect.com]

- 2. This compound Fungicide | Downy mildew and Late blight [pomais.com]

- 3. ( this compound ) | Androgen Receptor | Invivochem this compound [invivochem.com]

- 4. This compound | Sterol biosynthesis inhibitor | Antifungal [targetmol.com]

- 5. (Ref: CME 151) this compound [sitem.herts.ac.uk]

- 6. This compound:Mode of action,Chronic Toxicity, ... [chemicalbook.com]

- 7. Chronic this compound exposure induced behaviors ... [sciencedirect.com]

Molecular Structure and Core Physicochemical Properties

References

- 1. PESTANAL , analytical standard 110488-70-5 this compound [sigmaaldrich.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound (Ref: CME 151) - AERU [sitem.herts.ac.uk]

- 4. | CAS 110488-70-5 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. Method for synthesizing this compound under catalysis of ... [patents.google.com]

- 6. Preparation method of this compound original drug [patents.google.com]

- 7. A kind of production method of this compound [eureka.patsnap.com]

- 8. 3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine), ... [pubmed.ncbi.nlm.nih.gov]

Dimethomorph E/Z Isomerism & Environmental Fate

The core of dimethomorph's chemistry lies in its E and Z isomers, which differ in the spatial arrangement around the double bond. The table below summarizes the key identifiers for the isomeric mixture and the specific Z-isomer.

| Property | Description / Value |

|---|---|

| General Isomer Mixture | Certified Reference Material (TraceCERT), mixture of E and Z isomers [1] |

| SMILES (Mixture) | COc1ccc(cc1OC)\C(=C\C(=O)N2CCOCC2)c3ccc(Cl)cc3 [1] |

| InChI Key (Mixture) | QNBTYORWCCMPQP-NBVRZTHBSA-N [1] |

| Z-Isomer SMILES | C1=C(OC)C(OC)=CC=C1C(\C=1C=CC(Cl)=CC=1)=C/C(=O)N1CCOCC1 [2] |

| Z-Isomer InChI Key | QNBTYORWCCMPQP-JXAWBTAJSA-N [2] |

| Photodegradation Half-Life | Ranges from a few days to several months, depending on water conditions [3]. |

The following diagram illustrates the primary phototransformation pathways of this compound in sunlit surface waters, based on the data from the search results.

Phototransformation pathways of this compound in surface waters [3].

Strategies & Formulation to Reduce E/Z Isomerization

A patent describes a formulation strategy to reduce the undesired E/Z isomerization of this compound, which can affect its fungicidal efficacy.

| Aspect | Description |

|---|---|

| Objective | Reduce E/Z isomerization of this compound to maintain fungicidal stability and efficacy [2]. |

| Key Component | Combination with Fosetyl-Aluminum (Aluminium tris-O-ethyl phosphonate) [2]. |

| Proposed Mechanism | Fosetyl-aluminum acts as a stabilizer, preventing or reducing the molecular rearrangement of this compound isomers [2]. |

| Formulation Types | The composition can be formulated as dusts, water-dispersible granules, suspension concentrates, etc. [2]. |

| Claimed Benefit | Enhanced control of plant infestations by fungi from the Peronosporaceae family, such as Plasmopara viticola and Phytophthora infestans [2]. |

The workflow for developing and testing a stabilized fungicidal composition can be visualized as follows.

Workflow for developing a stabilized this compound composition [2].

References

Solubility of Dimethomorph in Organic Solvents

The following table compiles the solubility values of dimethomorph in different solvents, primarily at a temperature of 20 °C.

| Organic Solvent | Solubility (mg/L) | Data Quality & Notes |

|---|---|---|

| Acetone | 100,400 [1] | Verified data used for regulatory purposes [1]. |

| Toluene | 49,500 [1] | Verified data used for regulatory purposes [1]. |

| Methanol | 39,000 [1] | Verified data used for regulatory purposes [1]. |

| DMSO | 4,000 [2] | ~10.31 mM; Sonication is recommended [2]. |

| Hexane | 112 [1] | Verified data used for regulatory purposes [1]. |

Experimental Protocol for Residue Analysis

For researchers needing to extract and quantify this compound from various matrices (such as plant tissues or soil), the QuEChERS method coupled with HPLC-MS/MS is a widely used and robust approach. The following diagram outlines the core workflow [3].

Experimental workflow for this compound analysis using QuEChERS and HPLC-MS/MS [3].

Protocol Details

- Sample Preparation: The sample (e.g., fruit, vegetable pulp) is first frozen and homogenized into a fine powder [3].

- Extraction: The homogenized sample is mixed with acetonitrile and shaken vigorously. This step transfers this compound and other components into the solvent [3].

- Partitioning: Salts like magnesium sulfate (MgSO₄) and sodium acetate (C₂H₃NaO₂) are added to the mixture. This separates the organic acetonitrile layer from the aqueous layer, helping to remove water [3].

- Clean-up: A small amount of adsorbent material is added to the extract and centrifuged. This step removes co-extracted impurities such as organic acids and pigments, purifying the sample before injection into the instrument [3].

- Analysis: The final extract is analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high sensitivity and selectivity for accurately identifying and quantifying this compound residues [3].

Key Chemical & Experimental Considerations

- Isomerism: Commercial this compound is a mixture of E and Z isomers. The Z-isomer is the form with significant fungicidal activity. This is a critical point to consider in analytical method development, as the isomers can be separated by HPLC [1] [4].

- Application in Protocols: The described QuEChERS and HPLC-MS/MS method is directly applicable for determining residue levels and dissipation kinetics in crops, which is essential for food safety and establishing maximum residue limits (MRLs) [3].

- Chemical Properties: this compound is a morpholine fungicide that acts as a sterol biosynthesis inhibitor [2]. It is a crystalline solid with a melting point of 125.2°C [1].

References

dimethomorph melting point and crystal structure

Physical Property Data

The table below summarizes the key physical properties of dimethomorph found in the technical literature.

| Property | Value | Notes / Conditions |

|---|---|---|

| Melting Point | 125-149°C | Broad range reported; pure substance melts at 125.2°C [1] [2] [3] |

| Boiling Point | 584.9 ± 50.0 °C | At 760 mmHg [1] |

| Density | 1.2 ± 0.1 g/cm³ [1] | - |

| Water Solubility | 28.95 mg/L | At 20°C and pH 7 [3] |

| Log P (Partition Coefficient) | 2.68 [3] | Indicates low solubility in water [3] |

The broad melting point range is likely due to this compound being a mixture of E- and Z-isomers, a common characteristic for this fungicide where only the Z-isomer is biologically active [3].

Analytical Method for Residue Analysis

While not a protocol for determining melting point or crystal structure, the following established methodology for quantifying this compound residues in agricultural samples is highly relevant for researchers. This method uses QuEChERS extraction coupled with HPLC-MS/MS [4].

Detailed Protocol

- Extraction: The homogenized sample (e.g., lychee pulp or peel) is extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves shaking the sample with an organic solvent like acetonitrile and a salt mixture to induce phase separation [4].

- Cleanup: The extract is centrifuged. A dispersive solid-phase extraction (d-SPE) step is then used, where a small amount of adsorbent material (e.g., primary secondary amine - PSA) is added to the extract to seize impurities and pigments. The mixture is vortexed and centrifuged again to obtain a clean supernatant [4].

- Analysis:

- Instrument: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

- Chromatography: The cleaned extract is injected into the HPLC system, which separates this compound from other matrix components.

- Detection & Quantification: The mass spectrometer detects and quantifies this compound using multiple reaction monitoring (MRM). The method has been validated with a limit of quantification (LOQ) of 0.001 mg/kg [4].

- Validation: The method demonstrates satisfactory accuracy, with mean recoveries of 77-92% for lychee matrices, and good precision (RSD 2-10%) [4].

Guidance for Finding Crystal Structure

The specific crystal structure data for this compound was not available in the search results. Here are practical steps you can take to investigate this further:

- Search Specialized Databases: Crystal structures are typically determined via X-ray crystallography and published in scientific journals. Search dedicated crystallographic databases such as the Cambridge Structural Database (CSD).

- Refine Your Search Strategy: Use precise terms like "this compound single crystal X-ray diffraction" or "this compound crystal structure" in academic search engines like Google Scholar, PubMed, or SciFinder.

- Consult Manufacturers: Technical data sheets or comprehensive safety data sheets from manufacturers (e.g., BASF, Nufarm) may sometimes contain more detailed physical-chemical information [3].

References

FRAC Code 40: Classification and Mode of Action

The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to manage resistance. The table below outlines the classification of dimethomorph according to the FRAC system [1].

| Property | Description |

|---|---|

| FRAC Code | 40 [1] |

| Group Name | CAA-fungicides (Carboxylic Acid Amides) [1] |

| Chemical Group | Cinnamic acid amides [1] |

| Proposed Target Site | Phospholipid biosynthesis and cell wall deposition [1] |

| Proposed Biochemical Mode of Action | Inhibition of cellulose synthesis in the cell wall of oomycete pathogens [1] |

| Resistance Risk | Low to moderate [1] |

The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in the PiCesA3 cellulose synthase gene, which is involved in this process [1].

Experimental Data on Mechanism and Efficacy

Research has elucidated the antifungal mechanism of this compound, particularly in combination with other fungicides.

Synergistic Action with Pyrimethanil

A study on Phytophthora capsici investigated the synergistic effect of this compound (DIM) mixed with pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.

Experimental workflow for studying DIM+PYM synergistic mechanism [2]

The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis pathways [2].

Immunotoxicity Assessment in Human Cells

While this compound has low acute mammalian toxicity, an in vitro study on human Jurkat T cells (a model for immune function) indicates potential immunotoxicity that warrants attention [3] [4].

Experimental Protocol for Transcriptome Analysis

The following methodology was used to investigate the immunotoxicity mechanism [4]:

- Cell Culture and Exposure: Jurkat T cells were cultured and treated with DMM at concentrations of 4 mg/L (EC10, low dose) and 21 mg/L (EC25, medium dose) for 36 hours [4].

- RNA Extraction and Sequencing: Total RNA was isolated from collected cells using TRIzol reagent. Sequencing libraries were prepared with the TruSeqTM RNA Sample Preparation Kit and sequenced on an Illumina platform [4].

- Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing treated samples with untreated controls. Gene Ontology (GO) and KEGG pathway analyses were performed to determine the biological functions and pathways significantly enriched with DEGs [4].

- Validation: The expression of selected genes was confirmed using quantitative real-time PCR (qRT-PCR) [4].

Key Findings and Quantitative Data

The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be 126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression, with a more pronounced effect at the lower exposure dose (EC10) [3] [4].

| Exposure Dose | Number of Differentially Expressed Genes (DEGs) | Key Enriched Pathways (KEGG) |

|---|---|---|

| EC10 (4 mg/L) | 121 DEGs (81 Upregulated, 40 Downregulated) [3] | Immune regulation and signal transduction pathways [3] |

| EC25 (21 mg/L) | 30 DEGs (17 Upregulated, 13 Downregulated) [3] | Immune regulation and signal transduction pathways [3] |

The GO analysis showed that the DEGs were mostly enriched in the negative regulation of cell activities, suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential immunotoxicity in humans, which may be significant even at low concentrations [3] [4].

Conclusion

This compound (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing resistance, underscoring the importance of continued research into its mechanisms and effects.

References

dimethomorph synthesis and commercial production

Chemical Synthesis and Industrial Production

The commercial production of dimethomorph is a multi-step chemical synthesis focused on creating the core cinnamic acid-like structure and optimizing the yield of the biologically active Z-isomer [1]. The following diagram illustrates the general sequence for synthesizing this compound:

Industrial Synthesis Flow: General sequence for producing this compound, with catalyst choice critical for yield [2] [3].

Different industrial methods focus on improving the catalytic condensation step. The table below compares two patented synthesis approaches:

| Patent/Feature | CN112500370A (Lewis Base Catalysis) [2] | CN107935966B (Alkaline Catalyst Combo) [3] |

|---|---|---|

| Core Reaction | Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine | Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine |

| Catalyst System | Lewis bases | Sodium tert-butoxide and Sodium hydroxide |

| Key Improvement | Efficient catalysis, reduced waste | Enhanced catalyst stability & effect; compensates for sodium tert-butoxide decomposition |

| Solvent | Toluene, xylene | Toluene |

| Post-Reaction Steps | Water washing, solvent recovery | Alkaline washing (NaOH solution) of reactants |

| Reported Outcome | Improved efficiency | Higher conversion rate and product purity |

Industrial Formulation into Water-Dispersible Granules (WG)

After synthesis, the technical-grade active ingredient is formulated for agricultural use. Water-dispersible granules (WG) are a common, environmentally friendly formulation. The table below outlines the manufacturing process for 40% this compound WG [4]:

| Manufacturing Step | Process Details | Key Parameters |

|---|---|---|

| 1. Co-grinding | Active ingredient, additives, and filler are mixed and crushed. | Power control: 10-50 kW; using supermicro airflow crushing. |

| 2. Kneading | The powdered mixture is kneaded with water into a wet mass. | Water content: 50-60% of the mixture. |

| 3. Granulation | The wet mass is shaped using an extrusion granulator. | Extrusion through a 1.7mm screen. |

| 4. Drying & Screening | Granules are dried and sieved to achieve uniform size. | Final product is dry, free-flowing granules. |

This formulation offers advantages like no dust, high active ingredient content, good stability, and fast disintegration in water [4].

Basic Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is essential for handling and process design:

| Property | Details |

|---|---|

| IUPAC Name | (EZ)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine [1] |

| CAS RN | 110488-70-5 [1] |

| Molecular Formula | C₂₁H₂₂ClNO₄ [1] |

| Molecular Mass | 387.86 g/mol [1] |

| Appearance | Colourless to grey crystalline powder [1] [5] |

| Solubility in Water | 28.95 mg/L (at 20 °C, pH 7) [1] |

| Melting Point | 125.2 °C [1] |

A key characteristic is its geometrical (E/Z) isomerism. The commercial product is typically a mixture of both isomers, but the Z-isomer possesses most of the fungicidal activity [1].

Key Technical Insights for Researchers

- Isomer-Specific Activity: The significant difference in efficacy between E and Z isomers is crucial. Research and quality control must focus on analytical methods to quantify and optimize the yield of the active Z-isomer [1].

- Process Optimization Focus: Industrial innovations, as seen in the patents, are centered on improving the catalytic condensation step—the heart of the synthesis—to enhance yield, purity, and cost-effectiveness [2] [3].

- Formulation is Critical: An efficient synthesis is only part of the picture. Developing stable, user-friendly, and effective formulations like WDG is a specialized and vital area of commercial development [4].

References

- 1. This compound (Ref: CME 151) - AERU [sitem.herts.ac.uk]

- 2. Method for synthesizing this compound under catalysis of ... [patents.google.com]

- 3. A kind of production method of this compound [eureka.patsnap.com]

- 4. Manufacture process of high-efficiency 40% this compound ... [patents.google.com]

- 5. This compound:Mode of action,Chronic Toxicity, ... [chemicalbook.com]

Comprehensive Application Notes and Protocols: QuEChERS Extraction Method for Dimethomorph Residue Analysis

Introduction to Dimethomorph and QuEChERS Methodology

This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely used for controlling downy blight and other fungal diseases in various crops. It exhibits both protective and curative properties through inhibition of cell wall formation in pathogenic fungi. With its extensive use in agricultural production, particularly in fruits like lychee, grapes, and vegetables, reliable residue monitoring methods have become essential for food safety regulation. The maximum residue limit (MRL) for this compound has not been officially established in many countries for various crops, including lychee, highlighting the need for validated analytical methods to support regulatory decisions and risk assessments [1].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach integrates a simplified extraction and cleanup process that significantly reduces both analysis time and solvent consumption compared to traditional methods like liquid-liquid extraction or solid-phase extraction (SPE). The original QuEChERS method involves extraction with acetonitrile followed by a salting-out step using magnesium sulfate and salts, then a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove interfering matrix components. This method has gained widespread acceptance in analytical laboratories worldwide due to its exceptional versatility in handling various sample matrices including fruits, vegetables, cereals, and animal products [1] [2].

Recent advancements in QuEChERS methodology have focused on matrix-specific modifications to optimize recovery and minimize matrix effects. For this compound analysis, researchers have successfully adapted QuEChERS protocols across various matrices including lychee, lettuce, chili pepper, Welsh onion, and mandarin, demonstrating the method's robustness and adaptability. The compatibility of QuEChERS extracts with advanced detection platforms like LC-MS/MS has further cemented its position as the method of choice for multi-residue pesticide analysis in complex matrices [1] [2].

Method Validation and Analytical Performance Data

Validation Parameters for this compound Analysis

The QuEChERS method coupled with HPLC-MS/MS detection has been extensively validated for this compound analysis across multiple matrices. The method validation follows internationally accepted guidelines assessing key parameters including linearity, accuracy, precision, sensitivity, and matrix effects. The correlation coefficients (r²) for this compound typically exceed 0.99 across the validated concentration range of 0.001-0.5 mg/L, demonstrating excellent linearity in both solvent-based and matrix-matched calibrations [1].

Table 1: Method Validation Parameters for this compound in Various Matrices Using QuEChERS

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|

| Whole Lychee | 0.001-0.5 | 77-90 | 2-10 | 0.001 | [1] |

| Lychee Pulp | 0.001-0.5 | 89-92 | 5-6 | 0.001 | [1] |

| Lettuce | 0.01 | 85-95 | <15 | 0.01 | [2] |

| Chili Pepper | 0.01 | 85-95 | <15 | 0.01 | [2] |

| Welsh Onion | 0.01 | 85-95 | <15 | 0.01 | [2] |

| Mandarin | 0.01 | 70-120 | <20 | 0.01 | [2] |

The limit of quantification (LOQ) for this compound is consistently demonstrated at 0.001 mg/kg in lychee matrices, which is sufficiently sensitive for monitoring compliance with potential MRLs. In multi-residue methods covering over 510 pesticides, this compound maintains satisfactory performance with LOQs of 0.01 mg/kg in vegetable matrices, though some challenges have been observed in mandarin matrices where the LOQ may be slightly higher (0.02 mg/kg) [2]. The precision of the method, expressed as relative standard deviation (RSD%), generally falls below 15% for most matrices, meeting the criteria established in international validation guidelines such as SANTE/11312/2021.

Residue Dissipation and Terminal Residues

Monitoring studies have revealed important insights into the dissipation behavior of this compound in agricultural commodities. The degradation of this compound follows first-order kinetics with half-lives varying significantly based on the crop matrix and environmental conditions. In lychee, the half-life of this compound ranges between 6.4 to 9.2 days, while in other matrices like cucumbers, half-lives are considerably shorter (1.5-4.7 days), and longer in soil (10-61 days) [1].

Table 2: this compound Residue Dissipation and Terminal Residues in Various Matrices

| Matrix | Half-life (days) | Application Frequency | PHI (days) | Terminal Residues (mg/kg) | Reference |

|---|---|---|---|---|---|

| Lychee (whole) | 6.4-9.2 | 2-3 times | 5-10 | 0.092-1.99 | [1] |

| Lychee (pulp) | - | 2-3 times | 5-10 | 0.01-0.18 | [1] |

| Cucumber | 1.5-4.7 | - | - | 0.006-0.632 | [1] |

| Grapes | 7.3-14.8 | - | - | <0.5 | [1] |

| Ginseng (roots) | 9.13-16.35 | - | - | <0.025 | [1] |

A critical finding from residue studies is the differential distribution of this compound between peel and pulp in fruits. In lychee, terminal residues were substantially higher in the whole fruit (0.092-1.99 mg/kg) compared to the pulp alone (0.01-0.18 mg/kg), indicating that this compound residues are predominantly concentrated in the peel. This distribution pattern has significant implications for consumer exposure assessments, particularly for fruits where the peel is not typically consumed. The residue ratio of whole lychee to pulp consistently exceeded one across all treatment scenarios [1].

Detailed Experimental Protocols

Sample Preparation and Extraction

The sample preparation protocol for this compound analysis must be matrix-specific to ensure optimal extraction efficiency while minimizing co-extractives that may interfere with analysis. The following procedure has been validated for various fruit and vegetable matrices:

Homogenization: Representative field samples (approximately 1 kg) are homogenized thoroughly using a high-speed blender or food processor. For lychee samples, separate analyses of whole fruit and pulp are recommended due to the significant difference in residue concentrations between these components [1].

Subsampling: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For high-water content matrices, additional hydromatrix (diatomaceous earth) may be added to manage excess water [1].

Extraction: Add 10 mL of acetonitrile (HPLC grade) to the sample. For some matrices, acidified acetonitrile (1% acetic acid) may improve recovery of certain pesticides, though this requires validation for this compound specifically. Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker [1].

Partitioning: Add the salting-out mixture typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate (the original QuEChERS formulation). Immediately shake the mixture vigorously for 1 minute to prevent aggregation of salts [1].

Centrifugation: Centrifuge the tubes at ≥3000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer, which contains the extracted pesticides, will form the upper layer [1].

This extraction protocol efficiently transfers this compound and other pesticides from the aqueous food matrix to the acetonitrile phase while leaving many water-soluble interferents (proteins, sugars, organic acids) in the aqueous phase or precipitated at the interface.

Cleanup Procedures

The cleanup step is critical for removing co-extracted interferents that can cause matrix effects in chromatographic analysis. For this compound analysis, the following dispersive Solid-Phase Extraction (d-SPE) options have been validated:

Standard d-SPE: Transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent. PSA effectively removes various organic acids, fatty acids, and sugars, while MgSO₄ removes residual water [1].

Enhanced Cleanup for Pigmented Matrices: For matrices with high pigment content (e.g., chili peppers), use d-SPE tubes with additional carbon (e.g., 25 mg PSA + 7.5 mg C18 + 2.5 mg graphitized carbon black/GCB) to remove chlorophyll and other pigments. Note that GCB may retain planar pesticides, so its use requires validation for this compound [2].

Freezing-Out Cleanup: For fatty matrices or pet foods, a freezing-out step has been successfully implemented. After extraction, place the acetonitrile extract at -20°C for 2 hours to precipitate lipids and waxes, then centrifuged and the supernatant used for analysis [3].

After adding the d-SPE sorbents, vortex the mixture for 30-60 seconds, then centrifuge at ≥3000 rpm for 5 minutes. The purified extract is then transferred to autosampler vials for analysis. For additional cleanup or when analyzing complex matrices, an alternative approach involves using cartridge-based SPE with sorbents like Florisil, silica, or C18, though this is more time-consuming and less compatible with high-throughput analysis [4] [5].

Analysis, Data Interpretation, and Safety

LC-MS/MS Analysis Conditions

The analysis of this compound is optimally performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior selectivity, sensitivity, and ability to provide confirmatory analysis. The following instrumental conditions have been successfully applied for this compound determination:

Chromatographic Separation:

- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7-1.8 μm particle size)

- Mobile Phase: A: Water with 5 mM ammonium formate; B: Methanol with 5 mM ammonium formate

- Gradient Program: Initial 30% B, increased to 90% B over 8 minutes, held for 2 minutes, then re-equilibrated

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 μL [1]

Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode

- Detection: Multiple reaction monitoring (MRM)

- Precursor Ion: m/z 388.1 [M+H]+

- Product Ions: m/z 301.0 (quantifier) and m/z 165.0 (qualifier)

- Collision Energies: Optimized for each transition (typically 15-25 eV)

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/h [1]

The use of MRM monitoring provides high specificity for this compound detection, with the ratio between the two product ions serving as a confirmatory criterion. Matrix-matched calibration is strongly recommended to compensate for matrix effects that can suppress or enhance the ionization of this compound in the MS source. The calibration curve should be constructed in the range of 0.001-0.5 mg/L, with the correlation coefficient (r²) exceeding 0.99 [1].

Dietary Risk Assessment and Environmental Fate

The dietary risk assessment for this compound residues is a critical component of the overall safety evaluation. The risk quotient (RQ) approach is commonly used, where an RQ value less than 1 indicates negligible risk. For this compound, the RQ has been calculated to be consistently below 1 even at the recommended dosage, indicating that the potential for adverse effects is minimal. The no observed adverse effect level (NOAEL) for this compound is 100 mg/kg body weight per day, based on decreased body weight gain at higher doses [1].

This compound exhibits moderate persistence in the environment, with field half-lives ranging from 10-61 days in soil. It is stable under hydrolysis and photolysis conditions and can be taken up by rotational crops planted after application, particularly leafy vegetables like spinach. This environmental profile necessitates careful consideration of pre-harvest intervals (PHIs) and crop rotation schedules to minimize residue carryover [1].

The following diagram illustrates the complete QuEChERS workflow for this compound analysis:

Conclusion

The QuEChERS method presented in this application note provides a robust, reliable, and efficient approach for the determination of this compound residues in various agricultural matrices. The method demonstrates excellent performance characteristics with recovery rates of 77-92% and RSDs generally below 10%, depending on the matrix. The LOQ of 0.001 mg/kg is sufficiently sensitive for monitoring compliance with existing and potential future MRLs. The incorporation of a freezing-out clean-up step extends the method's applicability to more complex matrices including pet foods and fatty commodities.

The dissipation studies confirm that this compound residues follow first-order kinetics with half-lives varying by matrix, and demonstrate significantly higher residue concentrations in whole fruits compared to pulp alone. The dietary risk assessment indicates that this compound residues pose negligible risk to consumers, with risk quotients consistently below 1. These comprehensive application notes and protocols provide researchers and regulatory agencies with validated methodologies to support the ongoing monitoring and safety assessment of this compound in agricultural commodities.

References

- 1. Dissipation and Safety Analysis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of QuEChERS method with LC-MS ... [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization and validation of a QuEChERS-based method ... [sciencedirect.com]

- 4. Solid-phase extraction clean-up of soil and sediment ... [sciencedirect.com]

- 5. Solid Phase Extraction Guide [thermofisher.com]

HPLC-MS/MS analysis of dimethomorph in agricultural products

Introduction to Dimethomorph

This compound is a broad-spectrum fungicide belonging to the cinnamic acid derivative group and is classified as a carboxylic acid amide (CAA). It is highly effective against Oomycete plant pathogens, such as those causing downy mildews, and exhibits both protective and curative activity [1]. Its extensive use necessitates robust monitoring of residues in food products to ensure consumer safety.

Current regulatory assessments, including a recent targeted review by the European Food Safety Authority (EFSA), conclude that existing toxicological reference values are sufficiently protective for consumers. The established Acceptable Daily Intake (ADI) is 0.05 mg/kg body weight per day, and the Acute Reference Dose (ARfD) is 0.6 mg/kg body weight [2].

Analytical Protocol for this compound in Lychee

This protocol, adapted from a 2024 study, details a reliable method for determining this compound residues in lychee and can be optimized for other matrices [3] [4].

Sample Preparation and Extraction (QuEChERS)

- Homogenization: The entire lychee fruit (peel and pulp) should be homogenized into a representative sample using a blender.

- Extraction: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

- Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Extract Clean-up

- Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg of MgSO₄ and 50 mg of PSA (Primary Secondary Amine).

- Shake well and centrifuge at 12,000 rpm for 5 minutes.

- Filter the supernatant through a 0.22 μm nylon membrane filter prior to HPLC-MS/MS analysis.

HPLC-MS/MS Instrumental Analysis

- Chromatography:

- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm)

- Mobile Phase: A) Water with 0.1% Formic acid; B) Methanol with 0.1% Formic acid

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Gradient: Programmed from 10% B to 90% B over a 10-minute run time.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Ion Transitions: Two specific precursor ion > product ion transitions should be monitored for confirmation. Example transitions for this compound are 388.1 > 301.0 (quantifier) and 388.1 > 165.0 (qualifier).

The following diagram illustrates the complete experimental workflow:

Method Validation Data

The described method has been validated in lychee, demonstrating performance that meets standard validation criteria [3] [4].

Table 1: Method Validation Parameters for this compound in Lychee [3] [4]

| Parameter | Whole Lychee | Lychee Pulp |

|---|---|---|

| Linearity (r²) | 1.000 | 1.000 |

| Average Recovery (%) | 77 - 90% | 89 - 92% |

| Precision (RSD) | 2 - 10% | 5 - 6% |

| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.001 mg/kg |

Application in Residue Studies & Safety

This validated method has been applied to study the behavior and safety of this compound in crops.

Residue Distribution and Dissipation

A key finding in lychee is the unequal distribution of this compound residues:

- Terminal Residues in Whole Lychee: 0.092 to 1.99 mg/kg (after 2-3 applications with PHIs of 5-10 days)

- Terminal Residues in Pulp Only: 0.01 to 0.18 mg/kg [3] [4]

This indicates residues are predominantly concentrated in the peel, which is crucial for accurate risk assessment as peeled fruit often has significantly lower exposure.

The dissipation of this compound in lychee follows first-order kinetics, with a half-life of 6.4 to 9.2 days. This half-life can vary by crop; for example, it is shorter in cucumber (1.5–4.7 days) and longer in grapes (7.3–14.8 days) and soil (10–61 days) [3] [4].

Dietary Risk Assessment

The risk from this compound residues in food is evaluated by calculating a Risk Quotient (RQ).

- An RQ of less than 1 indicates a negligible risk.

- For this compound in lychee, even at the recommended dosage, the RQ was calculated to be < 1, suggesting a negligible potential for harm to consumers [3] [4]. EFSA's dietary risk assessment for existing MRLs also did not identify consumer intake concerns [2].

Notes on Toxicity and Regulatory Status

While dietary risk from residues is low, toxicological studies highlight areas of concern:

- Endocrine Disruption: this compound is classified as toxic to reproduction (Category 1B) and meets the criteria for an endocrine disruptor in humans, with an anti-androgenic mode of action [2].

- Immunotoxicity: An in vitro study on human Jurkat T cells showed that this compound can cause immunotoxicity, triggering significant changes in genes related to immune regulation and signal transduction, even at low concentrations (EC₅₀ = 126.01 mg/L) [5] [6].

Regulations are evolving to reflect these findings. The European Union has non-renewed the approval of this compound, with a grace period expiring on 20 May 2025. After this, MRLs for former EU uses will be lowered to the limit of quantification, though MRLs based on import tolerances may remain [2].

Key Takeaways for Researchers

- The QuEChERS-HPLC-MS/MS method is a robust and validated approach for quantifying this compound residues in various agricultural matrices.

- Pay close attention to residue distribution between inedible and edible parts (like peel and pulp) for a realistic risk assessment.

- Adhere to the pre-harvest intervals (PHIs) and application rates used in the validation studies to ensure residues at harvest are within safe limits.

- Stay informed on the changing global regulatory landscape for this compound, particularly the non-approval in the EU.

References

- 1. Biological Mode of Action of this compound on ... [sciencedirect.com]

- 2. Targeted review of the maximum residue levels (MRLs) for ... [pmc.ncbi.nlm.nih.gov]

- 3. Dissipation and Safety Analysis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Dissipation and Safety Analysis of this compound ... [mdpi.com]

- 5. Comparative Transcriptome Analysis to Investigate the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Transcriptome Analysis to Investigate the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Detection of Dimethomorph in Lychee

Introduction & Background

Dimethomorph is a systemic fungicide belonging to the carboxylic acid amide (CAA) group that is extensively used in lychee cultivation for controlling downy blight caused by Peronophytora litchii, a disease that significantly affects fruit quality and yield [1]. China represents the world's largest producer of lychee, with this compound constituting approximately 4% of all registered lychee fungicides as of May 2023 [1]. Despite its widespread agricultural application, the regulatory framework for this compound residues in lychee remains underdeveloped, with neither the Codex Alimentarius Commission (CAC) nor China having established maximum residue limits (MRLs) specifically for this fruit [1].

The detection and quantification of pesticide residues in complex matrices like lychee require highly selective and sensitive analytical methods due to the low concentration levels and potential matrix interferences. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering superior resolution, selectivity, and potency in detecting a wide range of pesticides in various food products [1]. These application notes provide a comprehensive protocol for the reliable detection and quantification of this compound in lychee, incorporating validated methods that address the challenges of this particular matrix. The methodology outlined here has been specifically developed and optimized to support the establishment of science-based MRLs and to facilitate dietary risk assessment for consumer safety [1].

Materials & Methods

Reagents and Chemicals

All solvents should be of HPLC grade or higher purity. Acetonitrile is required for the extraction procedure. This compound analytical standard (purity ≥95%) should be acquired from a certified reference material producer. For the QuEChERS procedure, pre-weighted extraction kits are recommended, containing anhydrous magnesium sulfate (MgSO₄) for water removal and sodium chloride (NaCl) for phase separation. For the clean-up step, primary secondary amine (PSA) sorbent is essential for removing various polar interferences including organic acids, sugars, and fatty acids. High-purity water (18.2 MΩ·cm) is necessary for the mobile phase preparation.

Instrumentation

The analysis requires a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with electrospray ionization (ESI) capability. The chromatography should be performed using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The instrument must be capable of operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Supporting equipment includes a analytical balance (accuracy ±0.0001 g), centrifuge (capable of achieving at least 10,000 × g), vortex mixer, and ultrasonic bath.

Sample Preparation Protocol

Homogenization: Fresh lychee samples should be thoroughly washed and peeled when analyzing pulp separately. The peel and pulp should be homogenized separately using a blender to create representative samples.

Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently, add the contents of a QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate dihydrate, and 0.25 g disodium hydrogen citrate sesquihydrate). Immediately shake the mixture vigorously for 1 minute to prevent clumping of salts.

Centrifugation: Centrifuge the samples at 10,000 × g for 5 minutes to achieve clear phase separation. The upper acetonitrile layer contains the extracted analytes.

Clean-up: Transfer 1 mL of the supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake vigorously for 30 seconds and centrifuge at 10,000 × g for 2 minutes. The cleaned extract is then filtered through a 0.22-μm nylon syringe filter prior to LC-MS/MS analysis [1].

LC-MS/MS Analysis Conditions

Table 1: Chromatographic Conditions for this compound Separation

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (100 mm × 2.1 mm, 1.8 μm) |

| Column Temperature | 40°C |

| Injection Volume | 5 μL |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient Program | 0-2 min: 20% B; 2-8 min: 20-95% B; 8-10 min: 95% B; 10-10.1 min: 95-20% B; 10.1-13 min: 20% B |

Table 2: Mass Spectrometric Parameters for this compound Detection

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (Positive) |

| Nebulizer Gas | Nitrogen |

| Drying Gas Flow | 10 L/min |

| Heater Temperature | 400°C |

| Ion Spray Voltage | 4500 V |

| MRM Transitions | 388.1 → 301.1 (quantifier); 388.1 → 165.0 (qualifier) |

| Collision Energies | 15 eV (quantifier); 25 eV (qualifier) |

Preparation of Calibration Standards

Prepare a primary stock solution of this compound at approximately 1000 mg/L in acetonitrile. Serially dilute this stock solution to prepare working standard solutions ranging from 0.001 to 0.5 mg/L. Prepare matrix-matched calibration standards by adding appropriate amounts of working standards to blank lychee matrix extracts. The use of matrix-matched standards is critical for compensating matrix effects that can influence ionization efficiency [2].

Method Validation

The analytical method was rigorously validated according to international standards to ensure reliability, accuracy, and precision for the detection of this compound in lychee matrices [2]. The validation assessed key performance characteristics including linearity, accuracy, precision, sensitivity, and recovery.

Linearity and Sensitivity

The method demonstrated excellent linearity across the concentration range of 0.001–0.5 mg/L for both whole lychee and pulp matrices, with a correlation coefficient (r²) of 1.000 [1]. The limit of quantification (LOQ) was established at 0.001 mg/kg for both matrices, indicating adequate sensitivity for monitoring this compound residues at levels relevant to food safety [1].

Table 3: Method Validation Parameters for this compound in Lychee

| Validation Parameter | Whole Lychee | Pulp |

|---|---|---|

| Linearity Range (mg/L) | 0.001–0.5 | 0.001–0.5 |

| Correlation Coefficient (r²) | 1.000 | 1.000 |

| LOQ (mg/kg) | 0.001 | 0.001 |

| Accuracy (% Recovery) | 77–90% | 89–92% |

| Precision (% RSD) | 2–10% | 5–6% |

Accuracy and Precision

Method accuracy was determined through recovery studies at three concentration levels (0.01, 0.05, and 0.1 mg/kg) with five replicates at each level [1]. For whole lychee, mean recoveries ranged from 77% to 90%, while pulp recoveries ranged from 89% to 92%, all within acceptable limits for pesticide residue analysis [1]. Precision was expressed as relative standard deviation (RSD%) and ranged between 2–10% for whole lychee and 5–6% for pulp, demonstrating satisfactory repeatability of the method [1].

Specificity and Matrix Effects

The method exhibited excellent specificity with no significant interfering peaks observed at the retention time of this compound in blank lychee samples [2]. The use of matrix-matched calibration standards effectively compensated for ion suppression/enhancement effects, ensuring accurate quantification. The signal-to-noise ratio at the LOQ was consistently greater than 10:1, confirming the method's reliability at low concentration levels [2].

The following workflow diagram illustrates the complete analytical procedure for this compound detection in lychee:

Figure 1: Analytical Workflow for this compound Detection in Lychee

Application Data & Results

Dissipation Dynamics

The dissipation behavior of this compound in lychee was found to follow first-order kinetics [1]. The half-life was determined to range between 6.4 to 9.2 days under field conditions, indicating a moderately persistent nature in lychee [1]. This dissipation rate is faster than what has been observed in soil (half-lives of 10–61 days) but slower than in cucumbers (half-lives of 1.5–4.7 days) [1].

Terminal Residues and Distribution

Analysis of terminal residues revealed a significant distribution difference between whole lychee and pulp. When applied according to recommended field practices (2-3 applications at two dosage levels with pre-harvest intervals of 5, 7, and 10 days), terminal residues in whole lychee ranged from 0.092 to 1.99 mg/kg [1]. In contrast, residues in the pulp were substantially lower, ranging from 0.01 to 0.18 mg/kg [1]. The consistently higher residues in whole lychee compared to pulp indicate that this compound residues are predominantly concentrated in the peel [1].

Table 4: Terminal Residues of this compound in Lychee Under Field Conditions

| Application Frequency | Dosage Level | PHI (days) | Whole Fruit (mg/kg) | Pulp (mg/kg) |

|---|---|---|---|---|

| 2× | Recommended | 5 | 0.092–0.15 | 0.01–0.02 |

| 2× | Double | 5 | 0.41–0.87 | 0.04–0.09 |

| 3× | Recommended | 7 | 0.11–0.23 | 0.01–0.03 |

| 3× | Double | 7 | 0.59–1.99 | 0.06–0.18 |

| 3× | Recommended | 10 | 0.09–0.14 | 0.01–0.02 |

| 3× | Double | 10 | 0.32–0.76 | 0.03–0.07 |

Data Processing and Quantification

For LC-MS/MS data processing, automated peak detection and integration algorithms can be effectively employed to calculate the area under the curve (AUC) for quantification [3]. Continuous wavelet transformation and other digital signal processing methods have been successfully implemented in multi-step procedures to calculate analyte concentrations [3]. The use of such open-source algorithms for automated boundary estimation and signal-to-noise ratio calculation has been shown to be fast, reliable, and valid, returning fewer non-detectables than human raters [3].

For untargeted metabolomic data processing, tools like MAVEN package provide efficient solutions for peak alignment across samples and identification of metabolites [4]. The software enables nonlinear retention time alignment, which allows reliable grouping of peaks arising from the same metabolite across multiple samples [4]. The data processing workflow includes noise filtering, retention time alignment, peak grouping, and intensity correction to ensure data quality before statistical analysis [5].

The following diagram illustrates the key steps in LC-MS/MS data processing for this compound quantification:

Figure 2: LC-MS/MS Data Processing Workflow

Safety and Regulatory Considerations

Dietary Risk Assessment

The risk quotient (RQ) for this compound in lychee was calculated to be less than 1.0 even at the recommended dosage, indicating that the potential for adverse health effects is negligible [1]. This risk assessment takes into account the NOAEL (No Observed Adverse Effect Level) of this compound, which was established at 100 mg/kg body weight per day based on decreases in body weight gain at higher doses [1]. Given the absence of carcinogenicity and genotoxicity concerns, the potential hazards of this compound for fetuses, infants, and children were deemed adequate [1].

Maximum Residue Limit Establishment

The data generated using this protocol provides essential scientific evidence to support the establishment of maximum residue limits (MRLs) for this compound in lychee [1]. Currently, no MRL exists specifically for this compound in lychee in China or in international standards [1]. The significant difference in residue concentrations between whole fruit and pulp should be considered when establishing MRLs, with separate limits potentially warranted for these different matrices.

Stability Considerations

When analyzing this compound residues, stability studies should be conducted to ensure the integrity of samples during storage and processing [2]. The analyte should remain stable in the sample matrix under the conditions of storage and processing over time, which is essential to ensure that the method can provide accurate, reliable, and consistent results [2].

Conclusion

The application notes and protocols presented herein provide a robust, validated method for the detection and quantification of this compound residues in lychee using QuEChERS extraction and HPLC-MS/MS analysis. The method demonstrates excellent performance characteristics with high accuracy, precision, and sensitivity, making it suitable for regulatory monitoring and dietary risk assessment purposes.

Key findings from the application of this method reveal that this compound residues in lychee are predominantly concentrated in the peel, with pulp residues being substantially lower. The dissipation half-life of 6.4–9.2 days suggests moderate persistence in lychee, while the risk assessment indicating a risk quotient of less than 1.0 supports the continued safe use of this fungicide in lychee cultivation when applied according to recommended practices.

This methodology provides regulatory authorities with the scientific basis for establishing MRLs for this compound in lychee and offers analytical laboratories a reliable protocol for monitoring compliance with food safety regulations.

References

- 1. Dissipation and Safety Analysis of this compound Application in... [pmc.ncbi.nlm.nih.gov]

- 2. 8 Essential Characteristics of LC - MS / MS - Resolian Method Validation [resolian.com]

- 3. Automating LC–MS/MS mass chromatogram quantification [sciencedirect.com]

- 4. LC-MS Data Processing with MAVEN: A Metabolomic Analysis ... [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry: LC-MS data processing [training.galaxyproject.org]

Dimethomorph Dissipation Kinetics in Crops: Application Notes and Experimental Protocols

Introduction and Chemical Properties

Dimethomorph is a cinnamic acid derivative fungicide belonging to the morpholine group that has gained significant importance in agricultural production systems worldwide. As a member of the carboxylic acid amides (CAAs), this compound exhibits potent antibacterial properties, robust internal absorption conductivity, and selective activity against oomycete pathogens [1]. The chemical is structurally characterized by a double bond that creates two stereoisomers, E and Z isomers, which are typically present in approximately equal proportions in commercial formulations [2]. While both isomers are present, studies indicate that the fungicidal activity primarily stems from the Z-isomer [3].

This fungicide demonstrates particular efficacy against members of Perenosporaceae and the genus Phytophthora, making it invaluable for controlling economically devastating diseases such as downy mildew and late blight in various crops [2]. This compound operates by inhibiting several stages of the pathogen developmental cycles, exhibiting both protective and curative benefits [1]. Its widespread application across various crops including grapes, peppers, squash, and lychee necessitates comprehensive understanding of its dissipation kinetics and residue behavior to ensure food safety and environmental protection [1] [2] [4].

Dissipation Kinetics and Half-Life Data

Quantitative Dissipation Parameters Across Matrices

Table 1: this compound dissipation half-lives across different agricultural matrices

| Matrix | Half-life (Days) | Experimental Conditions | Location/Study | Additional Notes |

|---|---|---|---|---|

| Lychee | 6.4-9.2 | Field conditions, first-order kinetics | [1] | Dissipation dynamics determined following first-order kinetics |

| Pepper | 1.7-3.8 | Field conditions | [2] | Faster dissipation in Qingdao (1.7 days) vs. Hefei and Zhengzhou (3.2-3.8 days) |

| Soil | 10-61 | Field conditions | [1] | Moderately persistent in soil; affected by soil properties |

| Soil (Laboratory) | 19.6±3.2 | Biotic microcosms | [3] | Biodegradation primary contributor to dissipation |

| Soil (Laboratory) | >100 | Abiotic microcosms | [3] | Negligible dissipation without microbial activity |

| Squash Fruit | 2.1 | Greenhouse conditions | [4] | |

| Squash Leaf | 4.9 | Greenhouse conditions | [4] | Longer persistence compared to fruit |

| Cucumber | 1.5-4.7 | Field conditions | [1] | |

| Grape | 7.3-14.8 | Field conditions | [1] | |

| Ginseng | 9.13-16.35 | Field conditions | [1] | Varies by plant part (roots, stems, leaves) |

Environmental Fate and Persistence

The dissipation of this compound in agricultural systems follows first-order kinetics across most crop matrices [1]. The compound demonstrates moderate persistence in the environment, with its half-life influenced by numerous factors including crop type, climate conditions, application method, and microbial activity [1] [2] [5]. In tropical soils, degradation rates decrease significantly with depth, ranging from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ in deeper soil layers (60-80 cm) [5]. This pattern highlights the critical role of soil microbial communities in this compound degradation, as these populations typically decrease with soil depth.

The Z-isomer of this compound generally degrades faster than the E-isomer in most environmental conditions, leading to changes in the isomeric ratio over time that can serve as an indicator of degradation progress [3]. However, this pattern can be complicated by isomerization processes where E and Z isomers interconvert under certain environmental conditions [3]. In soil systems, this compound exhibits moderate sorption that is influenced by soil organic carbon, clay content, and cation exchange capacity [5]. The Freundlich adsorption affinity (Kfa) values range from 2.1 to 19.7, while Freundlich organic carbon-normalized adsorption affinity (Kfoc) ranges from 290 to 566 [5].

Analytical Methodology

Sample Extraction Using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for this compound extraction across various crop matrices including lychee, squash, and peppers [1] [4]. The procedure involves several critical steps:

Homogenization: Fresh crop samples (lychee, pepper, squash) are homogenized using a food processor under controlled conditions. For lychee, separate analyses of whole fruit and pulp are recommended due to significant residue differences [1].

Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (HPLC grade) and shake vigorously for 1 minute [4].

Partitioning: Add the EN-QuEChERS kit reagent containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate [4]. Shake immediately and vigorously for 1 minute to prevent salt aggregation.

Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation. The acetonitrile layer contains the extracted pesticides [4].

Clean-up: Transfer 1 mL of the supernatant to a dispersive SPE tube containing PSA and MgSO₄ for clean-up. This step is particularly important for matrices with high pigment or fatty acid content [1].

Final Preparation: Filter through a 0.2 μm PTFE syringe filter prior to instrumental analysis [4].

Instrumental Analysis by HPLC-MS/MS

Liquid Chromatography Conditions:

- Column: C18 column (e.g., Kinetex C18, 2.1 × 150 mm; 2.6 μm particle size)

- Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

- Gradient Program: Initial 10% B, increased to 90% B over 10 minutes, maintained for 3 minutes, then returned to initial conditions

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 2-5 μL [4]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in positive mode

- Operation Mode: Multiple Reaction Monitoring (MRM)

- Interface Temperature: 300°C

- Desolvation Line Temperature: 250°C

- Nebulizing Gas Flow: 3 L/min

- Heating Gas Flow: 10 L/min [1]

The method has demonstrated excellent linearity (r² = 1.000) in the concentration range of 0.001-0.5 mg/L, with recovery rates of 76.4%-101.9% across different matrices and relative standard deviations ≤10%, meeting accepted validation criteria [1] [4]. The limit of quantification (LOQ) is typically 0.001 mg/kg for both whole fruits and pulp [1].

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:

Field Dissipation Studies

Experimental Design and Sampling

Field dissipation studies are essential for understanding the real-world behavior of this compound and establishing appropriate pre-harvest intervals (PHIs). Proper study design includes:

Plot Setup: Treatment plots should measure at least 45 m × 1 m with three replicates. Control plots must be separated from treated areas to avoid contamination [4]. Applications typically follow Good Laboratory Practice guidelines and local regulations.

Application Protocol: this compound formulations (e.g., wettable powder, suspension concentrate) are applied at recommended dosages using calibrated sprayers. For squash, applications at 45 g a.i./10a with dilutions of 1:1000 in water have been used [4]. Applications are typically made three times before harvest at 7-day intervals [4].

Sample Collection: Samples should be collected randomly from each replicate at predetermined intervals (0, 3, 5, 7, and 14 days after the last application) [4]. For fruits like lychee, separate analysis of whole fruit and pulp is critical as residues concentrate predominantly in the peel [1].

Environmental Monitoring: Record temperature and humidity throughout the study period using data loggers, as these factors significantly influence dissipation rates [4].

Terminal Residues and Pre-harvest Intervals

Table 2: this compound terminal residues in crops at various pre-harvest intervals

| Crop | Application Frequency | PHI (Days) | Dosage | Residues in Whole Fruit (mg/kg) | Residues in Pulp/Edible Portion (mg/kg) | Study |

|---|---|---|---|---|---|---|

| Lychee | 2-3 times | 5 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |

| Lychee | 2-3 times | 7 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |

| Lychee | 2-3 times | 10 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |

| Squash Fruit | 3 times | 0 | Recommended | [4] | ||

| Squash Fruit | 3 times | 14 | Recommended | [4] | ||

| Pepper | 2-3 times | 5-7 | 1× and 1.5× recommended | [2] |

Studies consistently demonstrate that This compound residues are substantially higher in whole fruits compared to pulp portions. In lychee, the residue ratio of whole fruit to pulp consistently exceeds one, indicating the fungicide concentrates primarily in the peel [1]. This distribution pattern has significant implications for consumer risk assessment and processing recommendations.

Dietary Risk Assessment

The risk quotient (RQ) approach is widely used to assess dietary exposure risks associated with pesticide residues. For this compound, risk assessment calculations follow established protocols:

Risk Calculation Methodology:

- Estimated Daily Intake (EDI) = (Food consumption × Pesticide residue level) / Body weight

- Risk Quotient (RQ) = EDI / Acceptable Daily Intake (ADI)

- Safety Determination: RQ < 1 indicates acceptable risk, while RQ > 1 suggests potential hazard [1]

Studies across multiple crops have consistently demonstrated that this compound applications according to label recommendations present negligible risk to consumers. In lychee, the risk quotient was less than one even at recommended dosages [1]. Similarly, risk assessment in squash showed hazard quotient values of ≤3.14 × 10⁻³ for fruit and ≤3.91 × 10⁻¹ for leaves among true consumers [4].

Environmental Behavior and Advanced Degradation

Degradation Mechanisms and Pathways

This compound degradation in the environment occurs through multiple mechanisms, with biodegradation being the most significant in most agricultural systems. Research has revealed several important aspects of its environmental behavior:

Microbial Degradation: Soil microorganisms play a pivotal role in this compound dissipation. Biotic microcosm experiments demonstrate significantly faster degradation (half-life 19.6 days) compared to abiotic conditions (half-life >100 days) [3]. The degradation rate decreases with soil depth, from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ at 60-80 cm, correlating with typical decreases in microbial biomass [5].

Isomer-Specific Degradation: The E and Z isomers degrade at different rates, with studies showing preferential degradation of the E-isomer in soil environments [3]. This selectivity results in changes to the initial isomeric ratio (typically 50:50 in formulations), providing a potential indicator of degradation progress.

Stable Isotope Fractionation: Carbon isotope fractionation occurs during biodegradation, with Δδ¹³C values of approximately 5‰ in controlled experiments and up to 7‰ in field conditions [3]. This fractionation provides a powerful tool for tracking degradation processes in complex environmental systems.

Advanced Degradation Techniques: Recent research has explored catalytic degradation using nitrogen-doped rice husk biochar activated with peroxymonosulfate, demonstrating potential for remediation of this compound-contaminated environments [6].

Soil Adsorption and Leaching Potential

This compound exhibits moderate sorption in agricultural soils, with adsorption coefficients influenced by several soil properties:

- Organic Carbon Content: Higher organic matter increases sorption, reducing mobility

- Clay Content: Increased clay minerals enhance retention

- Cation Exchange Capacity: Higher CEC values improve sorption capacity

- Soil pH: Sorption is optimal in pH range of 3-7 [2] [5]

The development of the Empirical Model to assess Leaching of Pesticides (EMOLP) has provided a reliable mathematical tool to estimate this compound leaching potential in tropical soils under steady-state flow conditions [5]. This model simulates fungicide concentration on soil solids and in soil solution at different depths over time, using sorption percentages and degradation rates obtained under laboratory conditions as critical inputs [5].

Conclusion and Regulatory Considerations

The comprehensive assessment of this compound dissipation kinetics across various crops demonstrates that this important fungicide exhibits moderate persistence in agricultural environments, with half-lives ranging from approximately 2 days in squash fruit to 61 days in certain soil conditions. The QuEChERS extraction method coupled with HPLC-MS/MS analysis provides a robust, reliable approach for this compound residue analysis, demonstrating excellent recovery rates, precision, and sensitivity across diverse crop matrices.

Critical to understanding this compound residue behavior is the consistent finding that residues concentrate primarily in peel rather than edible pulp portions of fruits, significantly reducing consumer exposure. Comprehensive risk assessments consistently yield risk quotients less than one, indicating negligible risk to consumers when the fungicide is applied according to recommended practices and pre-harvest intervals.

These scientific findings provide essential data for regulatory agencies to establish science-based maximum residue limits (MRLs) and appropriate pre-harvest intervals for this compound across various crops. The established protocols and methodologies outlined in these application notes will assist researchers in generating consistent, reproducible data to support the continued safe and effective use of this important crop protection tool.

References

- 1. Dissipation and Safety Analysis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Dissipation and residue of this compound in pepper and ... [sciencedirect.com]

- 3. This compound degradation in vineyards examined by ... [sciencedirect.com]

- 4. Fungicide Dissipation Kinetics and Dietary Exposure Risk ... [mdpi.com]

- 5. Empirical model to assess leaching of pesticides in soil ... [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic degradation of this compound by nitrogen-doped ... [sciencedirect.com]

Comprehensive Analytical Guide for Determining Dimethomorph Half-Life in Soil and Plants

Introduction to Dimethomorph Fate Analysis

This compound is a cinnamic acid derivative fungicide from the morpholine chemical family widely used in agricultural production systems for controlling downy mildew and other fungal pathogens in various crops including grapes, lychees, and other horticultural products. The compound exhibits dual-mode action with both protective and curative effects, functioning through inhibition of fungal cell wall synthesis. Understanding the degradation kinetics and persistence of this compound in different environmental matrices is crucial for environmental risk assessment, regulatory compliance, and the establishment of science-based pre-harvest intervals. This application note provides detailed protocols for determining this compound half-life in soil and plant systems, incorporating both established and novel methodological approaches to address the compound's behavior under varied environmental conditions.

This compound presents particular challenges for fate analysis due to its high hydrolytic stability and moderate persistence in the environment. Studies have reported substantial variation in its degradation rates across different soil types and climatic conditions, with half-lives ranging from days to several months depending on specific environmental factors. The following sections present standardized experimental approaches for quantifying this compound dissipation patterns, transformation products, and ultimate fate in agricultural ecosystems, providing researchers with validated methodologies for generating reliable, reproducible data on this important fungicide's environmental behavior.

This compound Properties & Degradation Data Summary

Table 1: Key Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical family | Morpholine / Cinnamic acid derivative | [1] |

| Water solubility | Relatively low (exact value not specified) | [2] |

| Hydrolytic stability | High (stable up to 5 years without sunlight) | [1] |

| Log Kow | 2.68 | [3] |

| Mode of action | Inhibition of fungal cell wall synthesis | [1] |

Table 2: Reported Half-Life Values of this compound in Different Matrices

| Matrix | Half-Life | Experimental Conditions | Reference |

|---|---|---|---|

| Vineyard soil | 10-61 days (field conditions) | Tropical conditions, bare soil | [4] |

| Lychee fruit | 6.4-9.2 days | Field dissipation study | [4] |

| Soil (laboratory) | 16-599 days | Laboratory incubation | [5] |

| Cucumber | 1.5-4.7 days | Field dissipation study | [4] |

| Grapes | 7.3-14.8 days | Field dissipation study | [4] |

| Ginseng | 9.13-16.35 days | Different plant parts | [4] |

| Buffer strip soil | Reduced by 55% with vegetation | Simulated runoff, vegetated strips | [3] |

Table 3: Factors Influencing this compound Degradation in Soil

| Factor | Effect on Degradation | Magnitude/Impact | |------------|--------------------------|----------------------| | Soil depth | Degradation rate decreases with depth | 0.039 d⁻¹ (0 cm) to 0.009 d⁻¹ (40 cm) | [5] | | Vegetation presence | Significantly enhances degradation | 55% average reduction in half-life | [3] | | Organic carbon content | Increases sorption, may reduce bioavailability | Kfoc values 290-566 | [5] | | Application rate | Higher rates may prolong persistence | 100x recommended dose showed prolonged effects | [1] | | Co-application with other pesticides | Alters microbial community response | Imidacloprid showed stronger effect than this compound | [1] |

Soil Analysis Protocol

Soil Sampling and Preparation

The soil sampling protocol requires collection of representative samples from the study area using appropriate geographical stratification. For vineyard soils as described in the referenced study, samples should be collected from the top layer (0-20 cm) using clean stainless steel shovels or soil corers. It is critical to ensure that no plant protection products or fertilizers have been applied for at least two weeks prior to sampling. Following collection, soils should be air-dried at room temperature for one week, then sieved through a 2 mm mesh to remove stones and debris while maintaining soil structure. For degradation studies, soil texture classification should be performed using the hydrometer method, while soil organic matter content should be determined via the dry combustion method. The initial soil pH and electrical conductivity should be measured at a soil-to-water ratio of 1:2 using appropriate calibrated electrodes [1].

Prior to pesticide treatment, soil samples require pre-incubation to restore microbial activity. The protocol specifies adjusting soil moisture to 60% of water holding capacity and pre-incubating pots in darkness at 30 ± 2°C for two weeks. This stabilization period allows soil microbial communities to recover from disturbance and establish stable metabolic activity. For experimental setups, recommended pesticide treatments include control soils (C), this compound alone (DT), imidacloprid alone (IM), and combined mixtures (ID), with each treatment replicated three times to account for biological variability. Pesticides should be applied at both recommended agricultural rates (e.g., 0.0769 mg kg⁻¹ for this compound) and exaggerated worst-case scenario rates (e.g., 100x recommended rate) to assess dose-response relationships [1].

Soil Microbial Community Analysis